CZC-25146 is a potent, selective, and metabolically stable inhibitor of the Leucine-rich repeat kinase-2 (LRRK2) enzyme. [, ] It is classified as a small molecule kinase inhibitor and plays a significant role in scientific research, particularly in studying the mechanisms of neurodegenerative diseases like Parkinson's disease and hepatic proteopathy like Alpha-1 Antitrypsin Deficiency (AATD). [, ]
CZC-25146 is a small molecule compound that acts as a selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2), a protein associated with familial forms of Parkinson's disease. This compound has been shown to prevent neuronal injury caused by mutant LRRK2 in both rodent and human neuron cultures, demonstrating mid-nanomolar potency. The development of CZC-25146 aims to provide insights into the therapeutic potential of selective LRRK2 inhibition, which may lead to advancements in the treatment of neurodegenerative diseases related to LRRK2 mutations .
CZC-25146 was developed through a chemoproteomics strategy that involved the identification and optimization of potent and selective LRRK2 inhibitors. The compound is derived from a series of pyrrolopyrimidine derivatives, which were synthesized and screened for their inhibitory effects on LRRK2 activity. Its chemical structure includes specific substituents designed to enhance potency and selectivity against LRRK2 while minimizing off-target effects .
The synthesis of CZC-25146 involves multiple steps, beginning with commercially available starting materials. The process typically includes:
The synthesis pathway is characterized by careful selection of reagents and conditions that favor the formation of the desired pyrrolopyrimidine structure while minimizing side reactions. For instance, the use of specific protecting groups during synthesis allows for selective functionalization at various positions on the pyrrolopyrimidine ring .
The molecular formula for CZC-25146 is . The compound features a complex structure with multiple functional groups, including:
This design contributes to its specificity for LRRK2 by enhancing binding interactions within the enzyme's active site .
Key structural data include:
CZC-25146 primarily functions through competitive inhibition of LRRK2 kinase activity. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation.
The inhibitory effect can be quantified using assays that measure changes in phosphorylation levels in response to varying concentrations of CZC-25146. The IC50 value (the concentration required to inhibit 50% of enzyme activity) has been reported at approximately 0.19 µM, indicating high potency against LRRK2 .
The mechanism by which CZC-25146 exerts its effects involves:
Quantitative mass spectrometry has been employed to validate the binding interactions and assess selectivity against other kinases, confirming that CZC-25146 demonstrates significant selectivity for LRRK2 over a broad panel of kinases .
CZC-25146 has several scientific applications, particularly in:
Mutations in the LRRK2 gene represent the most prevalent genetic cause of autosomal dominant Parkinson's disease (PD) and significantly contribute to sporadic PD cases. The G2019S mutation, located within the kinase domain activation loop, is particularly prevalent, accounting for approximately 1–3% of sporadic and 4–8% of familial PD cases globally, with dramatically higher frequencies in specific populations (e.g., 39% in North African Arab PD patients) [1] [7]. Pathogenic mutations (e.g., R1441C/G/H in the ROC domain, Y1699C in the COR domain, and I2020T adjacent to the kinase domain) consistently enhance kinase activity through structural alterations that promote abnormal autophosphorylation and substrate phosphorylation [3] [6].
Biochemical studies reveal that these mutations increase kinase activity by 1.5- to 3-fold compared to wild-type LRRK2, without significantly altering overall protein expression levels [6]. This hyperactivity initiates neurodegenerative cascades characterized by selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta—a pathological hallmark universally observed across LRRK2-associated PD cases despite heterogeneous co-pathologies (e.g., Lewy bodies, tau tangles, or nonspecific inclusions) [1] [6]. The specificity of neuronal loss stems from LRRK2's regulation of nigrostriatal neurotransmission, where hyperactivity disrupts dopamine release, storage, and reuptake dynamics, creating a self-reinforcing cycle of dysfunction [6].
Table 1: Major Pathogenic LRRK2 Mutations and Their Functional Consequences
Mutation | Domain Location | Kinase Activity vs. WT | Key Pathological Features |
---|---|---|---|
R1441C/G/H | ROC (GTPase) | ↑↑ (2-3 fold) | Nigral degeneration, variable Lewy pathology |
Y1699C | COR (Dimerization) | ↑↑ (2-fold) | Dopaminergic dysfunction, tau inclusions |
G2019S | Kinase (Activation loop) | ↑↑↑ (3-fold) | α-Synuclein aggregation, lysosomal defects |
I2020T | Kinase (Catalytic site) | ↑↑ (2-fold) | Mitochondrial impairment, mild synucleinopathy |
Genome-wide association studies further implicate LRRK2 variants as significant risk loci for idiopathic PD, indicating that even non-mutational dysregulation (e.g., through inflammation or oxidative stress) contributes to sporadic disease pathogenesis [2] [6]. This convergence of genetic and sporadic pathways positions LRRK2 inhibition as a promising strategy applicable beyond monogenic PD.
Hyperactive LRRK2 kinase activity directly drives neurodegeneration through phosphorylation of Rab GTPases (Rab8a, Rab10, Rab12, Rab29), which govern membrane trafficking, autophagy-lysosomal function, and synaptic vesicle dynamics [3] [5]. Pathologically elevated phosphorylation (e.g., at Rab10-Thr73) impairs Rab interaction with effector proteins, leading to:
Table 2: Pathogenic Consequences of LRRK2-Mediated Rab GTPase Phosphorylation
LRRK2 Substrate | Phosphorylation Site | Functional Consequence | Disease Relevance |
---|---|---|---|
Rab10 | Thr73 | Disrupted lysosomal maturation | Impaired autophagic clearance of α-synuclein |
Rab8a | Thr72 | Altered vesicle docking/fusion | Defective neurotransmitter release |
Rab12 | Ser106 | Impaired lysosomal positioning | Accumulation of damaged mitochondria |
Rab29 | Multiple sites | Disrupted Golgi-lysosome trafficking | Early secretory pathway dysfunction |
Mechanistically, LRRK2-mediated neurodegeneration involves mitochondrial fragmentation, increased reactive oxygen species production, and microtubule destabilization. These pathways create a feed-forward loop where cellular stress further activates LRRK2, amplifying toxicity [5] [6]. The centrality of kinase hyperactivity across these processes validates its inhibition as a disease-modifying strategy.
While Parkinson's disease remains the primary pathology linked to LRRK2, recent evidence implicates dysregulated LRRK2 kinase activity in peripheral disorders characterized by protein aggregation and inflammation:
Table 3: Emerging Non-Neurological Pathologies Linked to LRRK2 Dysregulation
Disease Context | Key Tissues/Cells Affected | LRRK2-Mediated Mechanism | Therapeutic Implication |
---|---|---|---|
Crohn’s Disease | Intestinal macrophages, Paneth cells | ↑ Phosphorylation of Rab32; defective bacterial clearance | LRRK2 inhibitors reduce intestinal inflammation |
NASH/Fibrosis | Hepatocytes, Kupffer cells, stellate cells | ↑ Inflammatory cytokine release; Rab-dependent stellate cell activation | Improved liver function with kinase inhibition |
Systemic Inflammation | Monocytes, B-cells, microglia | ↑ Inflammasome activation; IL-1β/IFN-γ hypersecretion | Peripheral biomarker development (pRab levels) |
These findings establish LRRK2 as a pleiotropic modulator of cellular homeostasis whose inhibition may yield therapeutic benefits across neurodegenerative, hepatic, and inflammatory disorders characterized by protein aggregation and proteostatic failure.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: